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Compound of Interest

Compound Name: Copper tungstate

Cat. No.: B8023041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and
crystallographic parameters of copper tungstate, a compound of significant interest in
materials science, catalysis, and potentially in drug development due to its diverse
physicochemical properties. This document details the structural characteristics of the two
primary forms, copper(ll) tungstate (CuwWOa4) and copper(l) tungstate (Cu2WOa), supported by
guantitative data, experimental methodologies, and structural visualizations.

Introduction to Copper Tungstate

Copper tungstate exists in two main oxidation states, leading to distinct crystal structures and
properties. Copper(ll) tungstate (CuWOa) is an n-type semiconductor known for its applications
in photocatalysis and gas sensing.[1][2] In contrast, copper(l) tungstate (Cu2WOa) is a p-type
semiconductor, which has been less extensively studied.[3] The structural framework of these
materials is fundamental to understanding their electronic and chemical behaviors.

Crystal Structure of Copper(ll) Tungstate (CuwWOa4)

The most stable and commonly reported phase of copper(ll) tungstate at ambient conditions is
a distorted wolframite-type triclinic structure, often referred to as a-CuWOa.[1]

Space Group and Crystal System:

¢ Crystal System: Triclinic[4]
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e Space Group: P-1[1][2]

Structural Description: The crystal structure of a-CuWOa is characterized by a three-
dimensional network of distorted octahedra.[1] Both copper (Cu2*) and tungsten (W®*) ions are
octahedrally coordinated to six oxygen (O2~) atoms, forming CuOs and WQe octahedra,
respectively.[1][5] These octahedra share both corners and edges.[1] The significant distortion
from a more symmetrical structure is primarily attributed to the Jahn-Teller effect of the d° Cu2+*
ion.[1][6]

Quantitative Crystallographic Data for CuWOa:

Parameter Value Reference

Lattice Parameters

a 473 A [5]

b 4.98 A [5]

c 593 A [5]

o 87.07° [5]

B 83.25° [5]

y 86.62° [5]

Unit Cell Volume 138.28 A3 [5]
Space Group P-1 [11(2][7]
Crystal System Triclinic [11[4]

Coordination Environment:

» W®*: Bonded to six 02~ atoms in distorted WQOs octahedra, with W-O bond distances ranging
from 1.82 A to 2.14 A[5]

e Cu2*: Bonded to six O2~ atoms in distorted CuOs octahedra, with Cu-O bond distances
ranging from 1.93 A to 2.50 A.[5]
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Crystal Structure of Copper(l) Tungstate (CuzWO4)

The crystal structure of copper(l) tungstate has been a subject of debate, with computational
studies providing significant insights.

Space Group and Crystal System:
e Crystal System: Triclinic[8]
e Proposed Space Groups: P1 and P-1[3][8]

Structural Description: A detailed computational study has suggested that the triclinic P1 space
group is the most likely structure for Cu2WOa.[8] In this arrangement, the copper atoms exhibit

two distinct coordination geometries: a distorted T-shape and a linear coordination with oxygen
atoms.[3][8] The previously proposed P-1 structure is thought to relax into an arrangement very
close to the P1 structure.[3]

Quantitative Crystallographic Data for Cuz2WOa4 (Computed):

Parameter P1 Space Group P-1 Space Group Reference
Lattice Parameters [8]

a 6.91 A 5.86 A [9]

b 7.03 A 6.94 A [8]

c 757 A 7.64 A [9]

a 64.99° 114.99° [8]

B 79.54° 100.10° [8]

y 86.84° 102.30° [8]

Coordination Environment (P1 model):

e Some Cut ions are linearly coordinated by two oxygen atoms with Cu-O distances of 1.84—
1.98 A[8]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pubs.acs.org/doi/10.1021/acsami.1c03928
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pubs.acs.org/doi/10.1021/acsami.1c03928
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pubs.acs.org/doi/10.1021/acsami.1c03928
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Other Cu™ ions are coordinated to three oxygen atoms in a distorted T-shaped geometry with
Cu-O distances of 1.86-1.89 A.[3]

Experimental Protocols

The determination of the crystal structure of copper tungstate compounds relies on synthesis
followed by crystallographic analysis.

A. Synthesis Methodologies

1. Solid-State Reaction (for CuWOa):

o Protocol: High-purity powders of copper(ll) oxide (CuO) and tungsten(VI) oxide (WQOs) are
mixed in a 1:1 molar ratio. The mixture is ground thoroughly in an agate mortar to ensure
homogeneity. The resulting powder is then calcined in an alumina crucible at temperatures
ranging from 700°C to 900°C for several hours in air. Multiple grinding and calcination steps
may be necessary to achieve a single-phase product.[2]

2. Hydrothermal Synthesis (for CuWOa):

e Protocol: Stoichiometric amounts of a copper salt (e.g., Cu(NOs3)2:3H20) and a tungstate salt
(e.g., Na2WOa4-2H20) are dissolved in deionized water. The pH of the solution is adjusted,
typically to an acidic or neutral value. The solution is then transferred to a Teflon-lined
stainless-steel autoclave and heated to a temperature between 160°C and 200°C for a
period of 12 to 48 hours. After cooling to room temperature, the precipitate is collected by
centrifugation, washed with deionized water and ethanol, and dried in an oven.[2]

3. Arc-Melting Synthesis (for Cu2WOa):

e Protocol: This method involves the direct reaction of precursor powders under an inert
atmosphere. Powders of copper(l) oxide (Cu20) and tungsten(VI) oxide (WOs) are mixed
and pressed into a pellet. The pellet is placed in a water-cooled copper hearth within an arc-
melting furnace. The chamber is evacuated and backfilled with a high-purity inert gas, such
as argon. A high current is passed through a tungsten electrode to generate an arc, which
melts the pellet. The sample is rapidly cooled, yielding the crystalline product. This method is
particularly effective for producing pure, crystalline CuzWOa.[3][8]
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B. Crystallographic Analysis

1. Powder X-ray Diffraction (XRD) and Rietveld Refinement:

e Protocol: The crystal structure and lattice parameters are determined using powder X-ray
diffraction. The synthesized copper tungstate powder is finely ground and mounted on a
sample holder. The XRD pattern is recorded using a diffractometer with a monochromatic X-
ray source (typically Cu Ka radiation). Data is collected over a 26 range, for example, from
10° to 80°, with a defined step size. The resulting diffraction pattern is then analyzed using
the Rietveld refinement method. This technique involves fitting a calculated diffraction profile
to the experimental data by refining various parameters, including lattice parameters, atomic
positions, and peak shape parameters, until the difference between the observed and

calculated profiles is minimized.[1]

Visualizations
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Simplified Representation of CuWO4 Crystal Structure
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Caption: Distorted CuOes and WOs octahedra in CuWOa.
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Synthesis and Interconversion of Copper Tungstates
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Caption: Relationship between CuzWO4 and CuWOa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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